molecular formula C28H39F3N6O6S B12377432 Biotin-PEG3-CONH-Ph-CF3-diazirine CAS No. 2845211-64-3

Biotin-PEG3-CONH-Ph-CF3-diazirine

Cat. No.: B12377432
CAS No.: 2845211-64-3
M. Wt: 644.7 g/mol
InChI Key: DYDRORMEQWOQIZ-HWBMXIPRSA-N
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Description

Biotin-PEG3-CONH-Ph-CF3-diazirine is a biotin-labeled polyethylene glycol derivative. This compound is primarily used for protein labeling due to its biotin moiety, which has a high affinity for avidin and streptavidin proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, while the diazirine group allows for photo-crosslinking, making it a versatile tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-CONH-Ph-CF3-diazirine involves multiple steps:

    Biotinylation: Biotin is first activated and then conjugated to a polyethylene glycol (PEG) chain.

    PEGylation: The PEG chain is then linked to a phenyl group (Ph) through an amide bond (CONH).

    Diazirine Introduction: Finally, the trifluoromethyl diazirine (CF3-diazirine) group is introduced to the phenyl ring.

Each step requires specific reaction conditions, such as the use of coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) and solvents (e.g., dimethyl sulfoxide) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and employing rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-CONH-Ph-CF3-diazirine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biotin-PEG3-CONH-Ph-CF3-diazirine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotin-PEG3-CONH-Ph-CF3-diazirine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG3-CONH-Ph-CF3-diazirine is unique due to its balanced PEG spacer length, which provides optimal solubility and minimal steric hindrance, and its diazirine group, which allows for efficient photo-crosslinking. This combination makes it a versatile and effective tool for various biochemical applications .

Properties

CAS No.

2845211-64-3

Molecular Formula

C28H39F3N6O6S

Molecular Weight

644.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-oxo-3-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methylamino]propoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1

InChI Key

DYDRORMEQWOQIZ-HWBMXIPRSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2

Origin of Product

United States

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